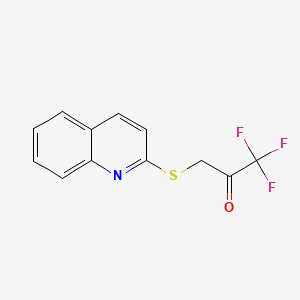
2-Propanone, 1,1,1-trifluoro-3-(2-quinolinylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanone, 1,1,1-trifluoro-3-(2-quinolinylthio)- is a complex organic compound that features a trifluoromethyl group and a quinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1,1,1-trifluoro-3-(2-quinolinylthio)- typically involves the reaction of 2-quinolinethiol with 1,1,1-trifluoroacetone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) is common to achieve high purity levels required for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Propanone, 1,1,1-trifluoro-3-(2-quinolinylthio)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Derivatives with different functional groups replacing the trifluoromethyl group
Aplicaciones Científicas De Investigación
2-Propanone, 1,1,1-trifluoro-3-(2-quinolinylthio)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl and quinoline groups into target molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Propanone, 1,1,1-trifluoro-3-(2-quinolinylthio)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The quinoline moiety can interact with nucleic acids and proteins, potentially disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluoro-2-propanone: A simpler analog without the quinoline moiety.
1,1,1-Trifluoro-3-phenyl-2-propanone: Contains a phenyl group instead of the quinoline moiety.
3,3,3-Trifluoroacetone: Another trifluoromethyl ketone with different substituents.
Uniqueness
2-Propanone, 1,1,1-trifluoro-3-(2-quinolinylthio)- is unique due to the presence of both the trifluoromethyl group and the quinoline moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that require these unique characteristics.
Propiedades
Número CAS |
127183-41-9 |
|---|---|
Fórmula molecular |
C12H8F3NOS |
Peso molecular |
271.26 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-3-quinolin-2-ylsulfanylpropan-2-one |
InChI |
InChI=1S/C12H8F3NOS/c13-12(14,15)10(17)7-18-11-6-5-8-3-1-2-4-9(8)16-11/h1-6H,7H2 |
Clave InChI |
NOZMNNOYQKVRAO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


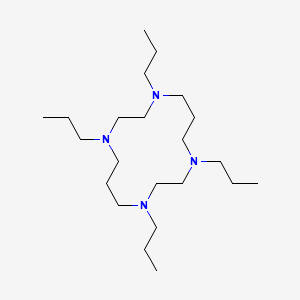
![1-[tert-Butyl(dimethyl)silyl]-2-phenylethan-1-one](/img/structure/B14284551.png)
![1-[(2-Ethenylphenyl)methyl]-1,4,8,11-tetraazacyclotetradecane](/img/structure/B14284563.png)
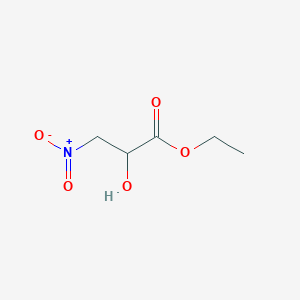
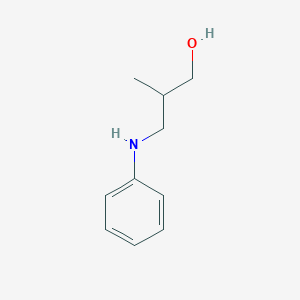
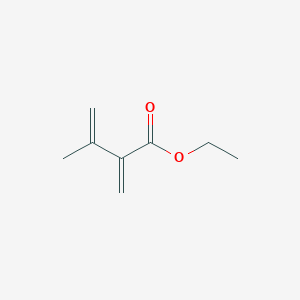
![[1,1'-Biphenyl]-2-sulfonamide, 4'-formyl-N-[(propylamino)carbonyl]-](/img/structure/B14284589.png)
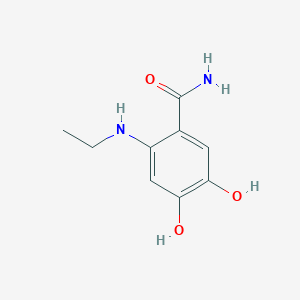
![methyl 2-[(E)-hydroxyiminomethyl]pyridine-3-carboxylate](/img/structure/B14284595.png)
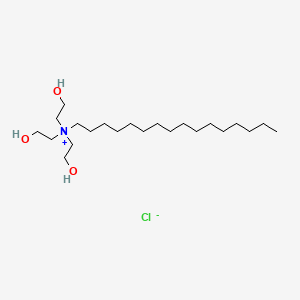
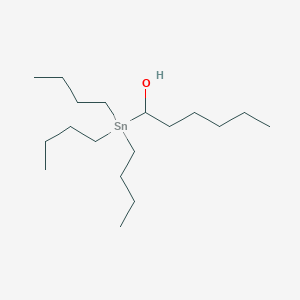
![Ethyl 7-[(methanesulfonyl)oxy]hept-2-enoate](/img/structure/B14284608.png)
![1-Ethyl-6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene](/img/structure/B14284614.png)
![2-[4-(Decyloxy)phenyl]-5-(octyloxy)pyridine](/img/structure/B14284627.png)
